molecular formula C21H21OP B3393375 Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane CAS No. 23896-91-5

Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane

Cat. No.: B3393375
CAS No.: 23896-91-5
M. Wt: 320.4 g/mol
InChI Key: CRRFERDITOOACS-UHFFFAOYSA-N
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Description

Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane is a phosphorus-containing compound characterized by the presence of an oxo group, two phenyl groups, and a 3-phenylpropyl group attached to a lambda5-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphinous acids.

    Substitution: The phenyl and 3-phenylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides and phosphonic acids.

    Reduction: Phosphinous acids.

    Substitution: Various substituted phosphane derivatives.

Scientific Research Applications

Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological membranes and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Lacks the 3-phenylpropyl group but shares the diphenylphosphine core.

    Triphenylphosphine oxide: Contains three phenyl groups instead of the 3-phenylpropyl group.

    Phenylphosphonic acid: Contains a phosphonic acid group instead of the oxo group.

Uniqueness

Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane is unique due to the presence of the 3-phenylpropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in catalysis, material science, and medicinal chemistry.

Properties

IUPAC Name

3-diphenylphosphorylpropylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21OP/c22-23(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-9,11-12,14-17H,10,13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRFERDITOOACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511834
Record name Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23896-91-5
Record name Diphenyl(3-phenylpropyl)phosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23896-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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